molecular formula C6H3F4NO B1447335 2-Fluoro-3-hydroxy-5-(trifluoromethyl)pyridine CAS No. 1227579-54-5

2-Fluoro-3-hydroxy-5-(trifluoromethyl)pyridine

Cat. No.: B1447335
CAS No.: 1227579-54-5
M. Wt: 181.09 g/mol
InChI Key: VMYZGMHVHZWGBA-UHFFFAOYSA-N
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Description

2-Fluoro-3-hydroxy-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative designed for use as a key synthetic intermediate in research and development. This compound is part of the important class of trifluoromethylpyridine (TFMP) derivatives, which are widely utilized in the discovery of new active ingredients in the agrochemical and pharmaceutical industries . The unique properties of this compound arise from the synergistic combination of the pyridine ring, the fluorine atom, and the trifluoromethyl group. The trifluoromethyl group is a strongly electron-withdrawing moiety that can significantly influence a molecule's lipophilicity, stability, and biomolecular affinity . The specific substitution pattern of the fluoro and hydroxy groups on the pyridine ring provides distinct reactivity, making it a versatile building block for constructing more complex molecules. Researchers value such structural motifs for their ability to enhance the biological activity and metabolic stability of candidate compounds . Primary Research Applications: • Agrochemical Research: Serves as a critical intermediate in the synthesis of advanced herbicides, fungicides, and insecticides. TFMP derivatives are found in over 20 approved agrochemicals, where they contribute to improved efficacy and selectivity . • Pharmaceutical Research: Used in medicinal chemistry for the design and synthesis of novel drug candidates. The TFMP moiety is present in several approved pharmaceutical and veterinary products, and many more are in clinical trials . • Chemical Synthesis: Functions as a versatile precursor for further functionalization, enabling the exploration of new chemical spaces in material science and other fields . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic or therapeutic use and is strictly prohibited for personal use.

Properties

IUPAC Name

2-fluoro-5-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NO/c7-5-4(12)1-3(2-11-5)6(8,9)10/h1-2,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYZGMHVHZWGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-3-hydroxy-5-(trifluoromethyl)pyridine is a pyridine derivative notable for its unique structural features: a fluorine atom at the second position, a hydroxy group at the third position, and a trifluoromethyl group at the fifth position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The molecular formula of this compound is C6_6H4_4F4_4N1_1O1_1, with a molecular weight of approximately 165.09 g/mol. The trifluoromethyl group significantly influences the compound's electronic properties, enhancing its reactivity and biological interactions.

Interaction Studies

Research indicates that this compound interacts with various biological targets, similar to other pyridine derivatives. These interactions are facilitated through hydrogen bonding and π-π stacking interactions, which are critical for understanding its pharmacological profile.

Antiproliferative Effects

A study on fluorinated pyridine derivatives showed that compounds with similar structures exhibited significant antiproliferative activity against various cancer cell lines. While specific data on this compound remains limited, the presence of hydroxyl and trifluoromethyl groups suggests potential activity against cancer cells .

Antimicrobial Activity

Trifluoromethyl-substituted pyridines have demonstrated antibacterial and insecticidal activities. For instance, derivatives containing sulfur moieties have shown enhanced activity against plant pathogens, indicating that modifications to the pyridine structure can lead to increased biological efficacy .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies of similar compounds reveal that the presence of electron-withdrawing groups like trifluoromethyl enhances biological activity. For example, modifications at the 2-position of pyridine rings have been shown to affect their interaction with biological targets without significantly altering their overall activity .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and electrophilic aromatic substitutions. These synthetic routes highlight the versatility of this compound for potential applications in medicinal chemistry.

Comparative Analysis with Related Compounds

To better understand the biological potential of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesSimilarity Index
5-Chloro-2-fluoro-3-(trifluoromethyl)pyridineChlorine substitution at the fifth position0.85
2-Fluoro-5-(trifluoromethyl)pyridineTrifluoromethyl substitution at the second position0.79
6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-oneQuinoline structure with trifluoromethyl group0.61
4-Chloro-3-(trifluoromethyl)benzamideBenzamide structure with trifluoromethyl group0.52

These compounds exhibit varying degrees of biological activity and chemical reactivity, emphasizing the unique characteristics of this compound.

Case Studies

While direct case studies on this compound are scarce, related research demonstrates that fluorinated compounds often show enhanced pharmacological properties compared to their non-fluorinated counterparts. For example, studies on trifluoromethyl-containing drugs have highlighted their improved potency and selectivity in targeting specific enzymes and receptors in various diseases .

Scientific Research Applications

Agrochemical Applications

Herbicides and Pesticides

The compound serves as an important intermediate in the synthesis of various agrochemical products. Notably, derivatives of trifluoromethylpyridine are increasingly utilized in crop protection due to their enhanced efficacy and lower environmental impact compared to traditional compounds.

  • Fluazinam : A potent fungicide synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). It exhibits superior fungicidal activity against various pathogens by interfering with respiration processes in fungi .
  • Sulfoxaflor : Another significant product derived from TFMP, it is used in insect control and is noted for its effectiveness against pests resistant to conventional insecticides .
  • Pyridalyl : This compound has been reported to possess excellent pest control properties due to its trifluoromethylpyridine structure, offering a promising alternative to phenyl-containing insecticides .

Pharmaceutical Applications

Drug Development

The presence of fluorine atoms in pharmaceuticals often enhances biological activity and metabolic stability. Approximately 40% of pharmaceutical compounds contain fluorine, with about 20% featuring a trifluoromethyl structure.

  • Tipranavir : A notable anti-HIV drug that incorporates the trifluoromethylpyridine structure, demonstrating the compound's potential in antiviral applications .
  • Antitumor Agents : Many compounds containing the TFMP substructure are currently undergoing clinical trials for their antitumor properties, indicating a strong potential for future therapeutic applications .

Synthesis and Chemical Properties

The synthesis of 2-fluoro-3-hydroxy-5-(trifluoromethyl)pyridine typically involves several chemical reactions that may include halogen exchange or condensation methods. These synthetic pathways are critical for producing the compound efficiently while maintaining its desired properties.

Synthesis Method Description
Halogen ExchangeInvolves the substitution of halogens under controlled conditions to yield desired pyridine derivatives .
Condensation ReactionsUtilizes trifluoromethyl-containing building blocks combined with larger chlorinated compounds .

Case Studies and Research Findings

Recent studies highlight the effectiveness of TFMP derivatives in agricultural and pharmaceutical contexts:

  • Agrochemical Research : A study demonstrated that TFMP-containing herbicides significantly reduced crop losses due to pests while being less harmful to beneficial insects compared to traditional compounds .
  • Pharmaceutical Trials : Ongoing clinical trials for multiple TFMP-based drugs show promising results, with several candidates expected to receive approval soon due to their enhanced efficacy against diseases like HIV and various cancers .

Comparison with Similar Compounds

2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine

  • Structure : Differs by replacing the hydroxyl group at position 3 with chlorine.
  • Properties: The chlorine atom increases lipophilicity (logP ~2.8 estimated) compared to the hydroxylated analogue, enhancing membrane permeability but reducing solubility in polar solvents.
  • Applications : Chlorinated pyridines are common intermediates in agrochemicals (e.g., insecticides) due to their stability and reactivity in cross-coupling reactions .

2,3-Dimethoxy-5-(trifluoromethyl)pyridine

  • Structure : Methoxy (-OCH₃) groups at positions 2 and 3 instead of fluorine and hydroxyl.
  • Properties : Methoxy groups are electron-donating, increasing electron density on the pyridine ring. This reduces electrophilicity at the nitrogen atom compared to the target compound. The compound’s higher molecular weight (MW: 237.2 g/mol) and lower polarity (logP ~1.5) make it suitable for organic synthesis requiring steric protection .
  • Applications : Used as a building block in pharmaceuticals, particularly in kinase inhibitors where methoxy groups modulate binding affinity .

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

  • Structure: Nitro (-NO₂) group at position 5 and trifluoromethyl at position 3.
  • Properties : The nitro group introduces strong electron-withdrawing effects, enhancing acidity (pKa ~4.2 for the hydroxyl group) and UV absorption. This compound forms μm-scale crystals, making it effective as a MALDI matrix for metabolite imaging .
  • Applications : Demonstrated superior performance in MALDI mass spectrometry imaging (185 metabolites detected in liver tissue), outperforming traditional matrices like 2,5-dihydroxybenzoic acid .

Physicochemical and Reactivity Comparisons

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties Applications References
2-Fluoro-3-hydroxy-5-(trifluoromethyl)pyridine 2-F, 3-OH, 5-CF₃ 211.1 High polarity, hydrogen-bond donor Drug intermediates, sensors Inferred
2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine 2-F, 3-Cl, 5-CF₃ 229.5 Lipophilic, halogen-bond donor Agrochemical intermediates
2,3-Dimethoxy-5-(trifluoromethyl)pyridine 2,3-OCH₃, 5-CF₃ 237.2 Electron-rich, steric bulk Kinase inhibitor synthesis
2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine 2-OH, 3-CF₃, 5-NO₂ 238.1 Strong UV absorption, crystalline MALDI imaging matrix

Key Trends:

  • Electron-Withdrawing Effects : Trifluoromethyl and nitro groups decrease electron density, enhancing resistance to oxidation and electrophilic substitution.
  • Hydrogen Bonding : Hydroxyl groups improve solubility in aqueous media but may reduce metabolic stability compared to halogenated analogues.
  • Synthetic Utility : Chlorine and methoxy groups facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), whereas hydroxyl groups are prone to protection/deprotection strategies .

Preparation Methods

Fluorination of Pyridine Precursors

A common initial step is the selective fluorination of 2,3-dichloro-5-(trifluoromethyl)pyridine derivatives to introduce fluorine at the 2-position while retaining chlorine at the 3-position. This step is crucial for obtaining intermediates that can be further functionalized to the hydroxy derivative.

Method Highlights:

  • Fluorination Reagents: Anhydrous hydrogen fluoride (HF), potassium fluoride (KF), sodium fluoride (NaF), or antimony trifluoride (SbF3) are used as fluorinating agents. Anhydrous HF is preferred for its dual role as both solvent and fluorine source, providing higher efficiency and simpler post-reaction processing.
  • Reaction Conditions: Temperatures range from 100°C to 250°C, optimally between 150°C and 200°C. Pressures vary from 1.0 to 15.0 MPa, with an optimal range of 4.0 to 10.0 MPa. Reaction times are typically 5 to 20 hours, preferably 10 to 15 hours.
  • Stoichiometry: The molar ratio of fluorinating agent to starting dichlorinated pyridine ranges from 1:1 to 5:1, with a preferred range of 5:1 to 15:1 for complete fluorination.
  • Outcome: This step yields 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine crude product with high conversion and selectivity.

Hydroxylation (Introduction of the Hydroxy Group)

The hydroxy group at the 3-position can be introduced by nucleophilic substitution of the chlorine atom at the 3-position with hydroxide ions or via controlled amination followed by hydrolysis.

Amination and Purification:

  • After fluorination, the crude product undergoes an amination reaction to remove impurities and facilitate substitution.
  • Amination reagents include ammonium hydroxide, n-butylamine, hexylamine, octylamine, or benzylamine, with ammonium hydroxide concentration typically between 10-30 wt%.
  • Reaction conditions for amination: 30°C to 100°C, preferably 50°C to 100°C; reaction time 10 to 20 hours; conducted at atmospheric or reduced pressure.
  • This step helps in removing miscellaneous impurities before the final hydroxy substitution.

Hydrolysis:

  • The chlorine at the 3-position is replaced by a hydroxyl group through hydrolysis under controlled conditions, often facilitated by aqueous base or specific catalysts.
  • The hydrolysis step must be carefully controlled to avoid overreaction or side reactions.

Purification and Isolation

  • Post-reaction mixtures are subjected to washing steps (2-5 times) to separate organic and aqueous phases.
  • Vacuum distillation is employed to isolate high-purity 2-fluoro-3-hydroxy-5-(trifluoromethyl)pyridine.
  • Typical distillation conditions: 50-55°C at 11 mmHg, yielding a colorless liquid product.
  • Final product purity can reach ≥99.95% with yields ≥97.5%.

Summary Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Pressure (MPa) Time (h) Remarks
Fluorination Anhydrous HF (preferred), KF, NaF, SbF3 150-200 4.0-10.0 10-15 Direct fluorination of 2,3-dichloro-5-(trifluoromethyl)pyridine
Amination Ammonium hydroxide (10-30 wt%), or primary amines 30-100 Atmospheric 10-20 Removes impurities before hydroxy substitution
Hydroxylation Hydroxide ion or hydrolysis conditions Controlled Atmospheric Variable Substitution of 3-chloro with hydroxy
Washing Multiple aqueous washes Ambient Atmospheric - Removes residual reagents and by-products
Vacuum Distillation Distillation at reduced pressure 50-55 11 mmHg - Isolates high-purity final product

Research Findings and Industrial Relevance

  • The described fluorination and purification methods yield high-purity intermediates suitable for further functionalization.
  • The use of anhydrous HF without catalysts simplifies the process and reduces production costs.
  • Amination as a purification step enhances product purity by removing structurally related impurities.
  • The overall process is scalable and suitable for industrial production due to its simplicity and cost-effectiveness.
  • The final compound, this compound, prepared by these methods, exhibits purity above 99.9%, making it valuable for synthesis of agrochemicals and pharmaceuticals.

Q & A

Q. What are the optimal synthetic routes for 2-fluoro-3-hydroxy-5-(trifluoromethyl)pyridine, and how can regioselectivity challenges be addressed?

  • Methodological Answer : The synthesis of fluorinated pyridines often involves halogen exchange, cross-coupling, or direct fluorination. For regioselective functionalization, metalation strategies (e.g., using LDA or Grignard reagents) at low temperatures (-78°C) can direct substitutions to specific positions . For example, Schlosser’s work on chloro-trifluoromethylpyridines demonstrated that bromine-lithium exchange followed by quenching with electrophiles achieves high regiocontrol . When introducing the hydroxyl group, selective oxidation of protected intermediates (e.g., using TEMPO/oxone) minimizes side reactions . Yield optimization (typically 60-85%) requires strict anhydrous conditions and inert atmospheres.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks critical for stability .
  • FT-IR and Raman Spectroscopy : Identify functional groups (e.g., -OH stretching at 3200-3600 cm⁻¹, C-F vibrations at 1100-1200 cm⁻¹) .
  • NMR : <sup>19</sup>F NMR distinguishes trifluoromethyl (-CF₃, δ -60 to -65 ppm) and fluorine substituents (-F, δ -110 to -120 ppm). <sup>1</sup>H NMR reveals coupling patterns for aromatic protons .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₇H₄F₄NO requires m/z 218.0234) .

Q. How can stability and reactivity under varying pH and temperature conditions be assessed?

  • Methodological Answer :
  • Kinetic Stability Studies : Monitor degradation via HPLC/UV-Vis under accelerated conditions (e.g., 40-80°C, pH 1-13). Hydrolysis of the trifluoromethyl group is minimal below pH 10, but the hydroxyl group may oxidize above pH 8 .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (typically >200°C for fluoropyridines) .
  • Moisture Sensitivity : Karl Fischer titration quantifies hygroscopicity; fluorinated pyridines often require desiccants for long-term storage .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting CYP1B1 inhibition?

  • Methodological Answer :
  • Core Modifications : Replace the hydroxyl group with methoxy or amino groups to evaluate hydrogen-bonding requirements. For example, 2-fluoro-3-methoxy analogs show reduced CYP1B1 inhibition compared to hydroxyl derivatives .
  • Substituent Positioning : Compare inhibitory activity of C5-CF₃ vs. C5-CN analogs. Computational docking (e.g., AutoDock Vina) predicts binding to CYP1B1’s hydrophobic active site .
  • In Vitro Assays : Use ethoxyresorufin-O-deethylase (EROD) assays to measure IC₅₀ values. For instance, 2-(pyridin-3-yl) estradiol derivatives achieved IC₅₀ = 0.011 μM, outperforming non-steroidal inhibitors .

Q. How can computational modeling predict metabolic pathways and toxicity profiles?

  • Methodological Answer :
  • DFT Calculations : Assess electrophilic/nucleophilic sites via Fukui indices. The C3 hydroxyl group is a high-electron-density site prone to glucuronidation .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65-80) and blood-brain barrier penetration (low, due to polar -OH group) .
  • CYP450 Metabolism Simulations : Use Schrödinger’s MetaSite to identify major metabolites (e.g., hydroxylation at C4 or defluorination) .

Q. What in vitro assays are suitable for evaluating antitumor activity, and how should results be interpreted?

  • Methodological Answer :
  • MTT/Proliferation Assays : Test against cancer cell lines (e.g., HeLa, MCF-7). Pyridine derivatives with amino/chloro substituents show IC₅₀ values in the 5-20 μM range .
  • Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC). Dose-dependent increases (e.g., 2x baseline at 10 μM) suggest pro-apoptotic activity .
  • Combination Studies : Synergy with cisplatin or paclitaxel is quantified via Chou-Talalay analysis (Combination Index <1 indicates synergism) .

Key Considerations for Contradictory Data

  • Synthetic Routes : Conflicting regioselectivity reports (e.g., C3 vs. C5 substitutions) may arise from solvent polarity or temperature variations. Systematic optimization using design-of-experiments (DoE) is advised .
  • Biological Activity : Discrepancies in IC₅₀ values across studies often stem from assay conditions (e.g., enzyme purity, incubation time). Standardize protocols using recombinant CYP1B1 and control inhibitors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Fluoro-3-hydroxy-5-(trifluoromethyl)pyridine
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